palmitoyl-Gly-His-Lys-OH.CH3CO2H palmitoyl-Gly-His-Lys-OH.CH3CO2H
Brand Name: Vulcanchem
CAS No.:
VCID: VC16547802
InChI: InChI=1S/C30H54N6O5.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31;1-2(3)4/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41);1H3,(H,3,4)/t25-,26-;/m0./s1
SMILES:
Molecular Formula: C32H58N6O7
Molecular Weight: 638.8 g/mol

palmitoyl-Gly-His-Lys-OH.CH3CO2H

CAS No.:

Cat. No.: VC16547802

Molecular Formula: C32H58N6O7

Molecular Weight: 638.8 g/mol

* For research use only. Not for human or veterinary use.

palmitoyl-Gly-His-Lys-OH.CH3CO2H -

Specification

Molecular Formula C32H58N6O7
Molecular Weight 638.8 g/mol
IUPAC Name acetic acid;(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C30H54N6O5.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31;1-2(3)4/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41);1H3,(H,3,4)/t25-,26-;/m0./s1
Standard InChI Key FCLHTRNUQAILFR-CCQIZPNASA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O.CC(=O)O
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O.CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The structural backbone of palmitoyl-Gly-His-Lys-OH·CH3CO2H consists of three key components:

  • Palmitic acid (C16H32O2): A saturated fatty acid attached via an amide bond to the terminal glycine residue.

  • Gly-His-Lys (GHK) tripeptide: A naturally occurring peptide sequence with a strong affinity for copper(II) ions .

  • Acetic acid (CH3CO2H): Serves as a counterion to stabilize the peptide in solution.

Table 1: Physicochemical Characteristics

PropertyValue/DescriptionSource
Molecular Weight794.0 g/mol
Solubility in WaterSoluble up to 0.5 mg/mL (clear, colorless)
Storage Temperature-20°C
FormLyophilized powder
LogP (Partition Coefficient)~4.81 (predicted for similar analogs)

The palmitoyl modification enhances the peptide’s lipophilicity, enabling better penetration through biological membranes . Meanwhile, the acetate salt form improves solubility in cosmetic and pharmaceutical formulations.

Synthesis and Production

Palmitoyl-Gly-His-Lys-OH·CH3CO2H is synthesized via solid-phase peptide synthesis (SPPS), a method widely used for producing high-purity (>97%) peptides . Key steps include:

  • Palmitoylation: Coupling palmitic acid to the N-terminal glycine residue using carbodiimide-based reagents.

  • Peptide Chain Elongation: Sequential addition of histidine and lysine residues under controlled conditions.

  • Acetylation: Introduction of the acetic acid counterion during purification to stabilize the final product .

Industrial-scale production adheres to Good Manufacturing Practices (GMP), with impurities such as residual solvents monitored to ensure compliance with cosmetic and biomedical standards .

Biological Activities and Mechanisms

Copper Chelation and Antioxidant Effects

The GHK sequence exhibits a high binding affinity for copper(II) ions (Kd1011K_d \approx 10^{-11} M), forming stable complexes that regulate cellular copper uptake . This property is critical for:

  • Antioxidant Defense: Neutralizing reactive oxygen species (ROS) generated during lipid peroxidation .

  • Collagen Synthesis: Copper-dependent enzymes like lysyl oxidase require GHK-copper complexes to crosslink collagen fibrils .

Stimulation of Extracellular Matrix (ECM) Components

In vitro studies demonstrate that palmitoyl-Gly-His-Lys-OH·CH3CO2H increases collagen synthesis by up to 119% in human dermal fibroblasts . Comparative data from Matrixyl™ 3000, a commercial formulation containing this peptide, show synergistic effects when combined with other ECM-stimulating agents .

In Vivo Pharmacokinetics

Animal studies reveal rapid degradation of the peptide in plasma. After intravenous administration in rats, the parent compound is undetectable within 60 minutes, metabolized into smaller fragments like L-histidyl-L-lysine . This short half-life necessitates topical delivery in cosmetic applications to maximize local efficacy .

Applications in Cosmetics and Biomedicine

Anti-Aging Skincare

Palmitoyl-Gly-His-Lys-OH·CH3CO2H is a cornerstone ingredient in anti-aging products due to its dual action:

  • Wrinkle Reduction: Enhances collagen and elastin production .

  • Skin Barrier Repair: Stimulates hyaluronic acid synthesis by up to 30%, improving hydration .

Wound Healing

Challenges and Future Directions

Despite its promising applications, limitations persist:

  • Low Oral Bioavailability: Rapid degradation in plasma limits systemic use .

  • Formulation Stability: Requires cold storage (-20°C) to prevent aggregation. Future research should explore nanoencapsulation technologies to enhance delivery and prolong activity in vivo.

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